Regioselective Cross-Coupling: Ortho-Bromo vs. Non-Brominated
In a one-pot, double-coupling procedure, 2-bromo-3-methylpyridine-5-boronic acid enables sequential, regioselective functionalization. The ortho-bromine atom is preserved during the first Suzuki coupling at the 5-position, allowing a second, distinct cross-coupling at the 2-position. This contrasts with non-brominated 3-methylpyridine-5-boronic acid, which lacks a second reactive site for subsequent orthogonal functionalization, limiting its utility to a single coupling event [1].
Analog: 1 reactive site; 100% more orthogonal sites
| Evidence Dimension | Number of reactive sites for sequential cross-coupling |
|---|---|
| Target Compound Data | 2 reactive sites (Boronic acid at C5; Bromine at C2) |
| Comparator Or Baseline | 3-Methylpyridine-5-boronic acid: 1 reactive site (Boronic acid at C5) |
| Quantified Difference | 100% increase in orthogonal functionalization sites |
| Conditions | Palladium-catalyzed Suzuki-Miyaura cross-coupling, one-pot sequential procedure |
Why This Matters
This double-coupling capability is crucial for building complex, unsymmetrical disubstituted pyridines efficiently in a single pot, reducing step-count and improving synthetic economy for procurement decisions.
- [1] S. T. Handy, T. Wilson, A. Muth. Disubstituted Pyridines: The Double-Coupling Approach. J. Org. Chem. 2007, 72, 22, 8496–8500. View Source
